3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid
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Overview
Description
3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with methoxymethyl and naphthalene-1-carbonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the methoxymethyl group through a methylation reaction. The naphthalene-1-carbonylamino group is then introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalene-1-carbonylamino group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid involves its interaction with specific molecular targets. The naphthalene-1-carbonylamino group can interact with enzymes or receptors, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)thiophene
- 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzamide
Uniqueness
Compared to similar compounds, 3-(Methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid stands out due to its benzoic acid core, which imparts unique chemical properties and reactivity. Its specific substitution pattern allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-(methoxymethyl)-5-(naphthalene-1-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-25-12-13-9-15(20(23)24)11-16(10-13)21-19(22)18-8-4-6-14-5-2-3-7-17(14)18/h2-11H,12H2,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOWAWGFJYXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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